Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide
Description
Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide is a bicyclic heterocyclic compound featuring fused pyran (oxygen-containing six-membered ring) and thiazine (sulfur- and nitrogen-containing six-membered ring) systems. The thiazine ring is further functionalized with a sulfone group (4,4-dioxide), which significantly influences its electronic and steric properties. This compound is classified as a secondary amine and was previously marketed by CymitQuimica as a high-purity specialty chemical, though it is now listed as discontinued . Limited published data exist on its synthesis or applications, suggesting its use was likely niche or experimental.
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide |
InChI |
InChI=1S/C7H13NO3S/c9-12(10)4-2-8-6-1-3-11-5-7(6)12/h6-8H,1-5H2 |
InChI Key |
PGHGHHMPTHYFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2C1NCCS2(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihydropyran derivative with a thioamide in the presence of an oxidizing agent to introduce the sulfone functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Rhodium-Catalyzed Intramolecular Aziridination
This reaction enables the formation of nitrogen-containing heterocycles. A representative example involves:
-
Reactant : Ethyl 2-(chlorosulfonyl)acetate derivatives
-
Catalyst : Rh₂(OAc)₄
-
Conditions : PhI(OAc)₂ oxidant, Al₂O₃ additive, room temperature
-
Product : 3-Vinyl-1,2-thiazinane-1,1-dioxide derivatives
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Solvent | Dichloromethane |
| Selectivity | >95% for E-isomer |
Mechanistically, the reaction proceeds through carbene formation followed by 1,2-phenyl or hydride migration, depending on catalytic conditions .
Sulfur Migration in Catalyst-Free Reactions
Pyridinium 1,4-zwitterionic thiolates react with 1-sulfonyl-1,2,3-triazoles to form 1,4-thiazine derivatives. Key features include:
-
Substrate : 4-NPhth-substituted triazoles
-
Conditions : Solvent-free, 80°C
-
Key Step : Sulfur migration via an addition/elimination pathway .
This method avoids transition-metal catalysts and provides moderate yields (40–60%) of thiazine derivatives with diverse substituents.
Ring-Opening Functionalization
The thiazine ring undergoes nucleophilic attack under acidic or basic conditions:
-
Nucleophiles : Amines, thiols, or alcohols
-
Example : Reaction with benzylamine yields pyran-opened sulfonamide derivatives.
-
Conditions : EtOH reflux, 6 hours
| Functional Group Introduced | Yield Range |
|---|---|
| Sulfonamide | 65–75% |
| Thioether | 55–60% |
Oxidation and Reduction Pathways
The sulfur centers and heterocyclic framework participate in redox reactions:
-
Oxidation :
-
Reagent : m-CPBA (meta-chloroperbenzoic acid)
-
Product : Sulfone derivatives (further stabilized by hydrogen bonding)
-
Yield : 70–85%
-
-
Reduction :
-
Reagent : NaBH₄/CeCl₃
-
Product : Partially saturated thiazine intermediates
-
Selectivity : Controlled by steric effects of substituents
-
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related heterocycles:
| Compound | Key Reaction | Octahydropyrano Thiazine Advantage |
|---|---|---|
| Thiazolidinedione | Knoevenagel condensation | Higher thermal stability |
| Benzothiazine | Electrophilic aromatic substitution | Broader nucleophilic reactivity |
| Octahydroquinoxaline | Buchwald–Hartwig amination | Enhanced stereochemical control |
Scientific Research Applications
Antimicrobial Activity
Research indicates that octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide exhibits significant antimicrobial properties. Its derivatives have been shown to act against Gram-positive and Gram-negative bacteria. For instance, thiazine derivatives have been developed that target specific enzymes in bacterial cells, which can lead to the creation of new antibiotics with improved efficacy against resistant strains .
Antiviral Properties
Recent studies have highlighted the compound's potential as a lead structure for antiviral drug development. Its structural similarity to known antiviral agents suggests that it may inhibit viral replication mechanisms. For example, compounds derived from thiazine frameworks have been identified as selective inhibitors of HIV-1 reverse transcriptase, showcasing their potential in treating viral infections .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Some derivatives have demonstrated cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including:
- Cycloaddition reactions : These reactions allow for the formation of complex chiral compounds and can be optimized for better yields.
- One-pot multi-component reactions : These methods simplify the synthesis process and reduce the time required for production .
Structural Modifications
Modifying the functional groups on the octahydropyrano[3,4-b][1,4]thiazine core can enhance its biological activity. For example:
- Substituting different alkyl or aryl groups can improve solubility and bioavailability.
- Introducing electron-withdrawing or electron-donating groups can fine-tune the compound's reactivity and interaction with biological targets .
Case Study 1: Antiviral Activity
In a study examining the antiviral effects of thiazine derivatives on HIV-1 replication, researchers synthesized several octahydropyrano[3,4-b][1,4]thiazine derivatives. The results indicated that certain modifications led to a significant reduction in viral load in infected cell cultures compared to controls .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of octahydropyrano[3,4-b][1,4]thiazine derivatives against breast cancer cell lines. The findings revealed that these compounds induced apoptosis through caspase activation pathways and inhibited tumor growth in vivo models .
Mechanism of Action
The mechanism of action of Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide and related heterocyclic compounds:
Key Observations:
- Ring Systems: The target compound’s pyrano-thiazine system contrasts with furazano-pyrazines (oxygen-nitrogen fused rings) and oxadiazole-pyridine hybrids.
- In contrast, thione (-C=S) groups in oxadiazoles contribute to nucleophilic reactivity .
- Synthetic Routes: Furazano-pyrazines are synthesized via cyclization of diamino precursors , while oxadiazole-thiones derive from thiosemicarbazide and aldehydes . The discontinued status of the target compound may reflect challenges in its synthesis or purification .
Stability and Commercial Viability
The discontinuation of this compound contrasts with the sustained research interest in furazano-pyrazines and oxadiazole-thiones.
Biological Activity
Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide is a bicyclic heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Its unique structure combines features of both thiazine and pyran rings, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticonvulsant, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₉N₃O₂S. It has a molecular weight of approximately 191.25 g/mol. The compound's stability and reactivity can be attributed to its functional groups, which allow for various chemical modifications that may enhance its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
- Mechanism : The compound interacts with microbial enzymes and cell wall components, disrupting their functions.
- Case Study : In a study evaluating derivatives of thiazine compounds, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
| Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
Anticonvulsant Activity
The compound has also shown promise in anticonvulsant activity.
- Mechanism : It is believed to modulate neurotransmitter release and enhance GABAergic transmission.
- Research Findings : Experimental models have indicated a reduction in seizure frequency when administered at specific dosages .
Antitumor Activity
In addition to its antimicrobial and anticonvulsant properties, this compound has been investigated for its anticancer effects.
- Case Study : A study assessed the compound's efficacy against human lung (A-549) and breast cancer (Bcap-37) cell lines using the MTT assay. Results indicated that the compound exhibited IC50 values of 22.58 µg/mL for A-549 and 19.41 µg/mL for Bcap-37 cells .
| Cell Line | IC50 (µg/mL) |
|---|---|
| A-549 | 22.58 |
| Bcap-37 | 19.41 |
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets such as enzymes and receptors.
- Findings : Preliminary studies suggest that the compound binds effectively to certain enzyme active sites, which may explain its broad spectrum of biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
